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4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H8FNO3 This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzene ring, along with a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is then diazotized and subjected to a Sandmeyer reaction to introduce the cyano group.
Hydrolysis: The resulting compound is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(3-Cyano-2-fluorophenyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(3-Amino-2-fluorophenyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and fluorine atom can influence the compound’s binding affinity and specificity for these targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.
4-(2-Cyano-3-fluorophenyl)benzoic acid: Similar structure but with different positioning of the cyano and fluorine groups.
4-(3-Cyano-2-fluorophenyl)nicotinic acid: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzene ring, which can significantly influence its chemical reactivity and interactions with biological targets
Properties
IUPAC Name |
4-(3-cyano-2-fluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-9(7-16)2-1-3-10(13)8-4-5-11(14(18)19)12(17)6-8/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQQHKPFIFLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689831 |
Source
|
Record name | 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-63-2 |
Source
|
Record name | 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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